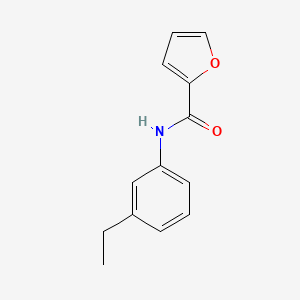

N-(3-ethylphenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring attached to a carboxamide group and a 3-ethylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)furan-2-carboxamide typically involves the reaction of 3-ethylphenylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under acidic or basic conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in aqueous acidic or basic media.

-

Hydrogen peroxide (H₂O₂) under catalytic conditions.

Products : Oxidation typically yields furan-2,3-dione derivatives, where the furan ring is converted into a diketone structure.

Reduction Reactions

The carboxamide group can be reduced to form amine derivatives.

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF.

-

Sodium borohydride (NaBH₄) in methanol (limited to specific substrates).

Products : Reduction generates N-(3-ethylphenyl)furan-2-methylamine .

Substitution Reactions

Electrophilic substitution occurs at the furan ring’s α-positions (C3 and C4).

-

Halogenation : Bromine (Br₂) in acetic acid yields 3-bromo- or 4-bromo-substituted derivatives .

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces nitro-furan intermediates .

Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux yields furan-2-carboxylic acid and 3-ethylaniline .

-

Basic hydrolysis : NaOH in ethanol/water produces the corresponding carboxylate salt.

Transamidation

The carboxamide group reacts with amines via a two-step, one-pot protocol:

Products : Substituted benzofuran-2-carboxamide derivatives (e.g., N-alkyl/aryl analogs ) .

Key Reagents and Conditions

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on the furan ring, forming an epoxide intermediate that rearranges to the diketone.

-

Transamidation : Involves Boc-group activation of the amide, followed by nucleophilic displacement with amines .

-

Reduction : LiAlH₄ abstracts the carbonyl oxygen, forming a tetrahedral intermediate that collapses to the amine.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions.

-

Light Sensitivity : The furan ring undergoes photodegradation via [4+2] cycloaddition with singlet oxygen (¹O₂).

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide, including N-(3-ethylphenyl)furan-2-carboxamide, exhibit promising anti-cancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.

Case Study: Structure-Activity Relationship (SAR)

A study synthesized several carbamothioyl-furan-2-carboxamide derivatives and assessed their anti-cancer activity. Among these, specific derivatives showed significantly lower cell viability in treated cancer cells compared to controls. For instance, one derivative exhibited a cell viability of only 33.29% against HepG2 cells, indicating strong anti-cancer potential . The study highlighted that the presence of electron-donor substituents on the phenyl ring enhances anti-cancer activity, emphasizing the importance of molecular structure in therapeutic efficacy.

| Compound | Cell Viability (%) | Cancer Cell Line |

|---|---|---|

| 4d | 33.29 | HepG2 |

| 4a | 35.01 | HepG2 |

| 4b | 37.31 | HepG2 |

| 4c | 39.22 | HepG2 |

| Doxorubicin | 0.62 | HepG2 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. The compound displayed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Research Findings

In a comparative study, several furan-2-carboxamide derivatives were tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . For example, specific compounds showed MIC values against E. coli and S. aureus that suggest their potential as alternative antimicrobial agents.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 280 |

| S. aureus | 265 |

| B. cereus | 230 |

Cytoprotective Effects

The cytoprotective potential of this compound has been investigated in the context of reducing cellular damage induced by carcinogens. The compound has been shown to activate the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(3-methylphenyl)furan-2-carboxamide

- N-(4-ethylphenyl)furan-2-carboxamide

- N-(3-ethylphenyl)thiophene-2-carboxamide

Uniqueness

N-(3-ethylphenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields .

Biological Activity

N-(3-ethylphenyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial properties. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a furan ring, an ethyl-substituted phenyl group, and a carboxamide functional group. The molecular structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Molecular Formula : C13H13N\O2

Molecular Weight : Approximately 217.25 g/mol

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound derivatives. Research has shown that compounds with structural similarities exhibit significant cytotoxicity against various cancer cell lines.

- Cell Lines Tested : HepG2 (liver), Huh-7 (liver), MCF-7 (breast)

- IC50 Values : Some derivatives demonstrated IC50 values as low as 6.26 μM against HCC827 cells, indicating potent anti-cancer activity .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line | IC50 (μM) | % Cell Viability |

|---|---|---|---|

| This compound | HepG2 | 6.26 | 33.29 |

| Carbamothioyl derivative | Huh-7 | 20.46 | 45.09 |

| Indazole derivative | MCF-7 | 16.00 | 41.81 |

2. Anti-Microbial Activity

The compound has also been evaluated for its anti-microbial properties. Studies indicate that derivatives of furan-based compounds exhibit significant inhibition against both bacterial and fungal strains.

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Ranged from 150.7 to 295 μg/mL across various tested strains .

Table 2: Summary of Anti-Microbial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 17 | 150.7 |

| Carbamothioyl derivative | S. aureus | 15 | 295 |

The mechanism by which this compound exerts its biological effects is still under investigation, but preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells.

- Disruption of Bacterial Cell Walls : The presence of the furan ring enhances the compound's ability to penetrate bacterial membranes.

Case Study 1: Cytotoxicity in Human Colon Fibroblast Cells

A study investigated the cytoprotective effects of a related compound, BK3C231, on human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with the compound reduced DNA damage significantly, suggesting a protective role against oxidative stress .

Case Study 2: Virtual Screening for Antiviral Properties

Recent computational studies have utilized virtual screening techniques to identify potential antiviral candidates among furan derivatives, including this compound, demonstrating promising docking scores with viral proteins .

Properties

IUPAC Name |

N-(3-ethylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-10-5-3-6-11(9-10)14-13(15)12-7-4-8-16-12/h3-9H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIYACBIHSAHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.